tert-Butyl 8-nitro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 8-nitro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 1415819-76-9) is a spirocyclic compound featuring a chroman-4-one fused to a piperidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position and the nitro substituent at the 8-position distinguish it from related derivatives. This compound is primarily used as an intermediate in synthesizing acetyl-CoA carboxylase (ACC) inhibitors, which are investigated for metabolic disorders like obesity and diabetes .
Properties
IUPAC Name |
tert-butyl 8-nitro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-17(2,3)26-16(22)19-9-7-18(8-10-19)11-14(21)12-5-4-6-13(20(23)24)15(12)25-18/h4-6H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEPLKSQRLSAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions to form the spiro linkage. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The tert-butyl ester is usually formed through esterification reactions involving tert-butyl alcohol and a suitable carboxylic acid derivative.
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The carbonyl group in the chromanone ring can undergo reduction to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester yields the free carboxylic acid.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique spiro structure makes it a useful scaffold for designing new chemical entities.
Biology: The compound’s potential biological activity, including its ability to interact with biological targets, makes it a candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, due to its ability to modulate specific molecular pathways.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group and the spiro linkage play crucial roles in its activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in substituents on the chroman ring, influencing physicochemical properties and biological activity:
Substituent Impact :
- The nitro group may also increase polarity, affecting solubility .
- Bromo (6-Br) : Facilitates further functionalization via cross-coupling reactions. Bromo derivatives often serve as intermediates in medicinal chemistry .
- Hydroxy (6-OH) : Introduces hydrogen-bonding capability, which may improve target interaction but requires protection during synthesis .
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